7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide is a chemical compound with the molecular formula C10H11BrN2O3S and a molecular weight of 319.18 g/mol . This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzazepine precursor followed by sulfonamide formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide can be compared with other benzazepine derivatives such as:
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor studied for its potential to treat cardiovascular diseases.
Tolvaptan: A vasopressin receptor antagonist used to treat hyponatremia.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)(H2,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUOSQRAQVLUOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.